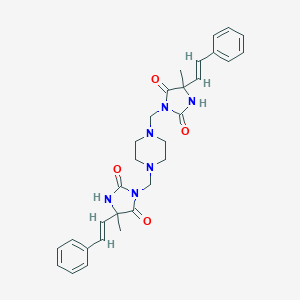

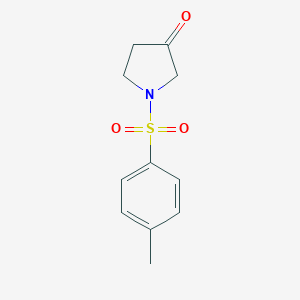

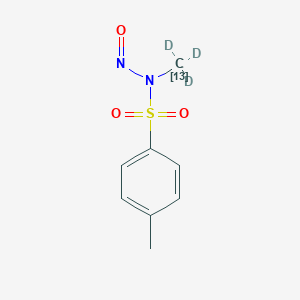

1-(4-Tolylsulfonyl)pyrrolidin-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

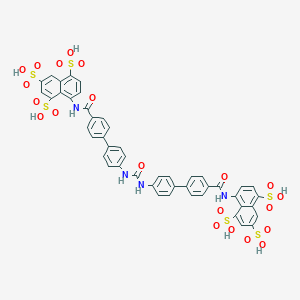

“1-(4-Tolylsulfonyl)pyrrolidin-3-one” is a chemical compound with the molecular formula C11H13NO3S . It is a derivative of pyrrole . The average mass of this compound is 239.291 Da and its monoisotopic mass is 239.061615 Da .

Synthesis Analysis

The synthesis of pyrrolidine derivatives, such as “1-(4-Tolylsulfonyl)pyrrolidin-3-one”, can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The specific synthesis process for “1-(4-Tolylsulfonyl)pyrrolidin-3-one” is not explicitly mentioned in the available resources.Molecular Structure Analysis

The molecular structure of “1-(4-Tolylsulfonyl)pyrrolidin-3-one” is characterized by a five-membered pyrrolidine ring. This ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Applications De Recherche Scientifique

Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts

Pyrrolidine-based compounds, including 1-tosylpyrrolidin-3-one, have been used in the asymmetric synthesis of organocatalysts . These catalysts have been used in a variety of chemical reactions, including intramolecular aldol reactions and Diels–Alder cycloadditions . The ability to catalyze these reactions with high enantioselectivity makes these catalysts valuable tools in organic synthesis .

Construction of All-Carbon Quaternary Centers

In 2015, Tu and coworkers reported the synthesis of a family of spiro-pyrrolidines and their application to the catalytic asymmetric Michael addition of nitrometane to 3,3-disubstituted enals for the construction of all-carbon quaternary centers . This represents another potential application of 1-tosylpyrrolidin-3-one in the field of organic synthesis .

Synthesis of Biologically Active Compounds

Substituted chiral pyrrolidines, such as 1-tosylpyrrolidin-3-one, are common structural motifs in biologically active natural and synthetic compounds . Therefore, this compound could potentially be used in the synthesis of a wide range of biologically active compounds .

Ligand Synthesis

The pyrrolidine scaffold, which characterizes the structure of 1-tosylpyrrolidin-3-one, also plays a crucial role as a building block in organic synthesis and characterizes the structure of many ligands . This suggests that 1-tosylpyrrolidin-3-one could be used in the synthesis of various ligands .

Single-Atom Catalysts

While there is no direct mention of 1-tosylpyrrolidin-3-one in the context of single-atom catalysts, it’s worth noting that the exploration of the application of single-atom catalysts and elucidating their reaction mechanism has become a hot area of research . Given the versatility of 1-tosylpyrrolidin-3-one in catalysis, it’s possible that future research could explore its potential in this area .

Material Science

The team of scientists at MilliporeSigma, who have experience in all areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others, have listed 1-tosylpyrrolidin-3-one in their catalogue . This suggests that 1-tosylpyrrolidin-3-one could have potential applications in the field of material science .

Propriétés

IUPAC Name |

1-(4-methylphenyl)sulfonylpyrrolidin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3S/c1-9-2-4-11(5-3-9)16(14,15)12-7-6-10(13)8-12/h2-5H,6-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMJNDUPYCKAYAG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(=O)C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10336721 |

Source

|

| Record name | 1-(4-Tolylsulfonyl)pyrrolidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10336721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Tolylsulfonyl)pyrrolidin-3-one | |

CAS RN |

73696-28-3 |

Source

|

| Record name | 1-(4-Tolylsulfonyl)pyrrolidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10336721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-aminobicyclo[3.3.1]nonane-9-carboxylic Acid](/img/structure/B27619.png)